molecular formula C8H8BrIO B6287286 1-Bromo-2-ethoxy-4-iodobenzene CAS No. 2635937-34-5

1-Bromo-2-ethoxy-4-iodobenzene

Cat. No.: B6287286
CAS No.: 2635937-34-5
M. Wt: 326.96 g/mol
InChI Key: PKLMOECVWJXXRS-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-iodobenzene (CAS: 755027-18-0) is a halogenated aromatic compound featuring bromine, iodine, and an ethoxy group on a benzene ring. Its molecular formula is C₈H₈BrIO, with a molecular weight of 343.96 g/mol. The ethoxy group (-OCH₂CH₃) at the 2-position and halogens (Br at 1-, I at 4-positions) confer distinct electronic and steric properties, making it valuable in cross-coupling reactions, pharmaceuticals, and materials science .

Properties

IUPAC Name

1-bromo-2-ethoxy-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLMOECVWJXXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-4-iodobenzene can be synthesized through a multi-step process involving the substitution of bromine and iodine on the benzene ring. One common method involves the following steps:

    Bromination: The addition of bromine to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar steps as the laboratory synthesis but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxy-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through reactions such as the Sonogashira coupling.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Sonogashira Coupling: This reaction involves the use of palladium catalysts and copper co-catalysts in the presence of a base to couple the aryl halide with terminal alkynes.

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed:

    Substituted Benzene Derivatives: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.

    Coupled Products: In Sonogashira coupling, products such as bis(4-bromophenyl)acetylene can be formed.

Scientific Research Applications

1-Bromo-2-ethoxy-4-iodobenzene has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of materials with specific electronic and optical properties.

    Chemical Biology: The compound is used in the study of biological processes and the development of biochemical assays.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can undergo substitution reactions, allowing the compound to form new bonds with other molecules. The ethoxy group also contributes to the compound’s reactivity by influencing the electron density on the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-Bromo-2-ethoxy-4-iodobenzene with analogous halogenated aromatics, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound 755027-18-0 C₈H₈BrIO 343.96 Br (1), -OCH₂CH₃ (2), I (4) Cross-coupling reactions, intermediates in drug synthesis
1-Bromo-2,5-dimethoxy-4-iodobenzene 174518-82-2 C₈H₈BrIO₂ 342.96 Br (1), -OCH₃ (2,5), I (4) Higher solubility in polar solvents due to methoxy groups; used in photodynamic therapy
4-Bromo-2-ethyl-1-iodobenzene 175278-30-5 C₈H₈BrI 310.96 Br (4), -CH₂CH₃ (2), I (1) Lower polarity (alkyl vs. ethoxy); agrochemical intermediates
1-Bromo-4-iodobenzene 589-87-7 C₆H₄BrI 282.91 Br (1), I (4) Simpler structure; precursor in Suzuki-Miyaura couplings
2-Bromo-1-chloro-4-iodobenzene N/A C₆H₃BrClI 322.26 Br (2), Cl (1), I (4) Enhanced electrophilicity for SNAr reactions; material science

Biological Activity

1-Bromo-2-ethoxy-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Molecular Formula: C9H10BrI
Molecular Weight: 293.96 g/mol
Appearance: Yellow solid

The presence of bromine and iodine atoms, along with an ethoxy group, contributes to the unique reactivity and biological activity of this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through halogen bonding and hydrogen bonding facilitated by its functional groups. The halogen atoms (bromine and iodine) can participate in electrophilic substitution reactions, while the ethoxy group enhances solubility and bioavailability in biological systems.

Biological Activities

This compound has been studied for several potential biological activities:

  • Antihistaminergic Effects: The compound exhibits properties that may inhibit histamine receptors, making it a candidate for allergy treatment .
  • Adrenergic Receptor Agonism: It has shown potential as an adrenergic receptor agonist, which could influence cardiovascular responses .
  • Fibroblast Proliferation: The compound may promote fibroblast proliferation, suggesting applications in wound healing and tissue regeneration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key comparisons:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
1-Bromo-2-methoxy-4-iodobenzeneC9H10BrIMethoxy group instead of ethoxyAntimicrobial properties
1-Iodo-2-bromo-4-nitrobenzeneC7H5BrINitro group presents additional reactivityPotential anticancer activity
1-Bromo-2-chloro-4-methylbenzeneC9H10ClBrChlorine instead of iodineVaries with halogen substitution

Study on Antihistaminergic Activity

A study investigated the antihistaminergic effects of various halogenated compounds, including this compound. Results indicated that this compound significantly reduced histamine-induced reactions in animal models, suggesting its potential as an antihistamine drug .

Adrenergic Receptor Interaction

Research exploring adrenergic receptor interactions revealed that this compound effectively activates beta-receptors in vitro. This activation was linked to increased cyclic AMP levels, highlighting its potential role in managing cardiovascular conditions .

Fibroblast Proliferation in Wound Healing

In a wound healing model, the compound was shown to enhance fibroblast proliferation and migration. These findings suggest that it may have therapeutic applications in regenerative medicine .

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